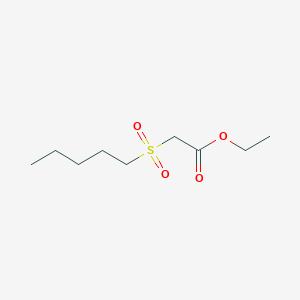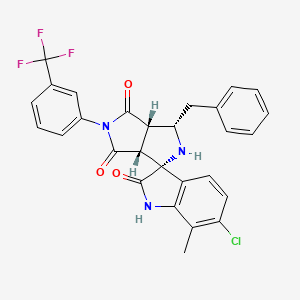
C28H21ClF3N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H21ClF3N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitrogen-containing moieties. It is often used in various scientific research fields due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H21ClF3N3O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Functional groups like chloro, fluoro, and nitrogen are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination might involve the use of elemental fluorine or other fluorinating agents.
Final assembly: The final steps often involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.
Industrial Production Methods
In an industrial setting, the production of This compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C28H21ClF3N3O3: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, typically using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Substitution reagents: Thionyl chloride for chlorination, elemental fluorine for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
C28H21ClF3N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which C28H21ClF3N3O3 exerts its effects depends on its interaction with molecular targets. This might involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting processes like cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
C28H21ClF3N3O3: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
C28H21ClF3N3O2: Differing by one oxygen atom, which can significantly alter its chemical properties and biological activity.
C28H21ClF3N3O4: With an additional oxygen atom, potentially affecting its reactivity and interactions.
C28H21ClF2N3O3: With one less fluorine atom, which can influence its electronic properties and behavior in chemical reactions.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and overall structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H21ClF3N3O3 |
|---|---|
Molecular Weight |
539.9 g/mol |
IUPAC Name |
(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H21ClF3N3O3/c1-14-19(29)11-10-18-23(14)33-26(38)27(18)22-21(20(34-27)12-15-6-3-2-4-7-15)24(36)35(25(22)37)17-9-5-8-16(13-17)28(30,31)32/h2-11,13,20-22,34H,12H2,1H3,(H,33,38)/t20-,21+,22-,27-/m0/s1 |
InChI Key |
UOYUMMHOGGOOGO-RJESQKRESA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
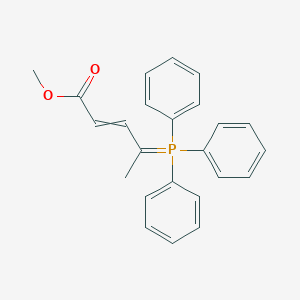
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
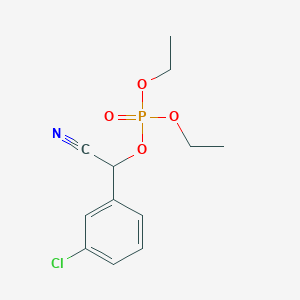
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)


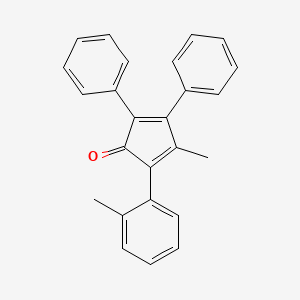
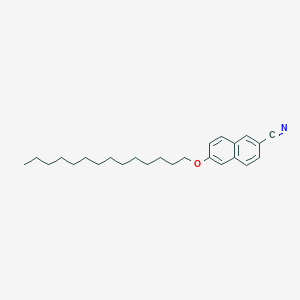
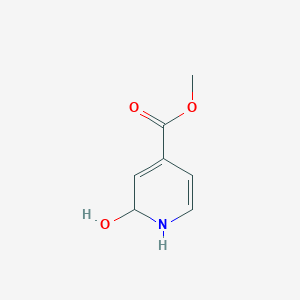
![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
